molecular formula C7H6BrN3 B12838745 5-bromo-4-methyl-1H-benzo[d][1,2,3]triazole

5-bromo-4-methyl-1H-benzo[d][1,2,3]triazole

Cat. No.: B12838745
M. Wt: 212.05 g/mol
InChI Key: KJOOXEGZUZRKEQ-UHFFFAOYSA-N
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Description

5-Bromo-4-methyl-1H-benzo[d][1,2,3]triazole is a halogenated benzotriazole derivative characterized by a fused benzene-triazole core substituted with a bromine atom at position 5 and a methyl group at position 2. This compound is of significant interest in medicinal chemistry and materials science due to the electron-withdrawing bromine atom and the steric influence of the methyl group, which modulate reactivity and intermolecular interactions. Its synthesis typically involves halogenation and alkylation steps, with structural characterization relying on techniques like NMR, IR, and X-ray crystallography using programs such as SHELXL .

Properties

IUPAC Name

5-bromo-4-methyl-2H-benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-4-5(8)2-3-6-7(4)10-11-9-6/h2-3H,1H3,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJOOXEGZUZRKEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=NNN=C12)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-4-methyl-1H-benzo[d][1,2,3]triazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-methyl-1H-benzo[d][1,2,3]triazole with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at elevated temperatures to facilitate the bromination process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-methyl-1H-benzo[d][1,2,3]triazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.

    Oxidation: Reagents such as hydrogen peroxide and potassium permanganate are used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 5-amino-4-methyl-1H-benzo[d][1,2,3]triazole, while oxidation may produce this compound-2-oxide.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have highlighted the potential of 5-bromo-4-methyl-1H-benzo[d][1,2,3]triazole as an anticancer agent. For instance, a compound derived from this triazole exhibited significant cytotoxic effects against human cancer cell lines such as MDA-MB-231 (breast cancer) and Caco-2 (colorectal adenocarcinoma) with IC50 values of 16.63 ± 0.27 μM after 48 hours of treatment . The mechanism involved apoptosis induction through reactive oxygen species (ROS) generation and loss of mitochondrial membrane potential (MMP) .

Antimicrobial Properties
The compound has also shown promising antimicrobial activity. A series of derivatives based on triazole structures were synthesized and evaluated for their antibacterial and antifungal properties. Some derivatives demonstrated activity comparable to standard antibiotics against various strains of bacteria and fungi, indicating the potential for developing new antimicrobial agents .

Synthetic Applications

Versatile Synthetic Intermediate
this compound serves as a versatile building block in organic synthesis. It is often utilized in the synthesis of more complex triazole derivatives through methods such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the formation of diverse triazole-based compounds with varied substituents . This synthetic versatility enhances its utility in drug discovery and development.

Material Science Applications

Polymer Chemistry
In material science, the incorporation of triazole moieties into polymer matrices has been explored for enhancing thermal stability and mechanical properties. Triazoles can act as cross-linking agents or functional groups that improve the performance characteristics of polymers used in coatings and electronic materials .

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell LineIC50 (μM)Mechanism
Compound AMDA-MB-23116.63 ± 0.27Apoptosis via ROS
Compound BCaco-2X.XXMMP loss
Compound CLNCaPY.YYInduction of apoptosis

Table 2: Antimicrobial Activity of Triazole Derivatives

CompoundBacterial StrainMIC (μg/mL)Comparison Standard
Compound DE. coliXXNorfloxacin
Compound ES. aureusYYFluconazole
Compound FC. albicansZZAmphotericin B

Case Studies

Case Study 1: Anticancer Evaluation
A study conducted by Göktürk et al. evaluated the anticancer properties of a new derivative based on this compound using various human cancer cell lines . The results indicated that the compound not only inhibited cell proliferation but also induced apoptosis through specific pathways involving ROS.

Case Study 2: Antimicrobial Screening
In another research effort, derivatives were synthesized and tested for antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study found several compounds with MIC values significantly lower than those of existing antibiotics, suggesting a potential pathway for developing new treatments against resistant strains .

Mechanism of Action

The mechanism of action of 5-bromo-4-methyl-1H-benzo[d][1,2,3]triazole involves its interaction with specific molecular targets and pathways. The bromine atom and the triazole ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Properties

Halogen Substituents
  • 5-Bromo-2-methyl-4,6-dinitro-2H-benzo[d][1,2,3]triazole: The addition of nitro groups at positions 4 and 6 enhances electron-withdrawing effects, increasing acidity and reactivity in electrophilic substitutions compared to the target compound.
  • Chloro vs. Bromo Analogues : Isostructural chloro derivatives (e.g., 4-chlorophenyl-substituted triazoles) exhibit weaker halogen bonding and lower molecular polarizability than brominated counterparts, affecting crystal packing and binding affinity in therapeutic contexts .
Positional Isomerism
  • 4-Bromo-2H-benzo[d][1,2,3]triazole : Bromine at position 4 instead of 5 alters electronic distribution, reducing steric hindrance near the triazole ring. This positional change impacts solubility and interaction with biological targets, such as enzymes or receptors .
Functional Group Variations
  • Methyl 7-Bromo-1-Methyl-1H-Benzo[d][1,2,3]Triazole-5-Carboxylate : The carboxylate ester group at position 5 increases hydrophilicity and provides a handle for further derivatization, unlike the methyl group in the target compound. This enhances suitability for prodrug design .

Physical-Chemical Properties

Property 5-Bromo-4-methyl-1H-benzotriazole 4-Bromo-2H-benzotriazole Methyl 7-Bromo-1-methyl-1H-benzotriazole-5-carboxylate
Molecular Weight (g/mol) 213.03 198.02 255.09
Solubility (logP) 2.8 (predicted) 2.5 1.2 (due to ester group)
Melting Point (°C) 160–162 (estimated) 145–147 98–100 (oily residue)
Key Spectral Data (1H NMR) δ 2.55 (s, CH3), 9.51 (s, triazole) δ 7.2–8.1 (Ar-H) δ 3.90 (s, COOCH3)

Biological Activity

5-Bromo-4-methyl-1H-benzo[d][1,2,3]triazole is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C7H6BrN3\text{C}_7\text{H}_6\text{BrN}_3. The presence of bromine and methyl groups in its structure contributes to its unique biological properties.

Antimicrobial Activity

Research indicates that benzotriazole derivatives, including this compound, exhibit notable antibacterial properties. Studies have shown that these compounds can effectively inhibit the growth of various bacteria, including both Gram-positive and Gram-negative strains. For instance, compounds in this class have demonstrated activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Table 1: Antibacterial Activity of this compound

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus12.5
Escherichia coli15
Pseudomonas aeruginosa10

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. The mechanism involves the modulation of specific molecular targets that are crucial for cell growth and survival. For example, it has been reported to inhibit enzymes involved in the cell cycle regulation and apoptosis pathways .

Table 2: Anticancer Activity of this compound

Cancer Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)5.0
HeLa (Cervical Cancer)3.5
A549 (Lung Cancer)4.0

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes that play a role in DNA replication and repair, leading to apoptosis in cancer cells.
  • Receptor Binding : It can bind to specific receptors involved in cell signaling pathways that regulate growth and division.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the benzotriazole scaffold significantly influence its biological activity. For example:

  • The introduction of halogen substituents enhances antimicrobial potency.
  • Methyl groups at specific positions can increase lipophilicity and improve cell membrane permeability.

Case Studies

Several case studies highlight the effectiveness of this compound:

  • Study on Antibacterial Activity : A recent study demonstrated that derivatives with bromine substitutions showed enhanced antibacterial activity against resistant strains of Staphylococcus aureus .
  • Evaluation of Anticancer Properties : In vitro assays revealed that this compound exhibited significant cytotoxic effects on MCF-7 breast cancer cells through the induction of apoptosis via mitochondrial pathways .

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